N-(6-Chloro-1-oxido-2-pyridinyl)acetamide
CAS No.:
Cat. No.: VC16831868
Molecular Formula: C7H7ClN2O2
Molecular Weight: 186.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H7ClN2O2 |
---|---|
Molecular Weight | 186.59 g/mol |
IUPAC Name | N-(6-chloro-1-hydroxypyridin-2-ylidene)acetamide |
Standard InChI | InChI=1S/C7H7ClN2O2/c1-5(11)9-7-4-2-3-6(8)10(7)12/h2-4,12H,1H3 |
Standard InChI Key | PZDBHRLJSPERJG-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)N=C1C=CC=C(N1O)Cl |
Introduction
Chemical Identity and Structural Features
N-(6-Chloro-1-oxido-2-pyridinyl)acetamide (CAS: 80364-46-1 with N-oxide modification) is a derivative of N-(6-chloropyridin-2-yl)acetamide, which has a molecular formula of and a molecular weight of 170.60 g/mol . The N-oxide modification introduces an oxygen atom bonded to the nitrogen at position 1 of the pyridine ring, altering its electronic and steric properties. Key descriptors include:
IUPAC Name and Synonyms
-
IUPAC Name: N-(6-Chloro-1-oxido-2-pyridinyl)acetamide
-
Synonyms:
-
2-Acetamido-6-chloropyridine 1-oxide
-
N-(6-Chloro-2-pyridinyl)acetamide N-oxide
-
Structural Characterization
-
SMILES: CC(=O)NC1=NC(=CC=C1Cl)[O-]
-
Molecular Geometry: The N-oxide group induces a planar conformation in the pyridine ring, enhancing dipole interactions and solubility .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via oxidation of N-(6-chloropyridin-2-yl)acetamide (CAS: 80364-46-1) . Common methods include:
-
Peracid Oxidation: Reaction with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C .
-
Hydrogen Peroxide: Catalyzed by tungstic acid in ethanol/water mixtures .
Example Protocol:
-
Dissolve N-(6-chloropyridin-2-yl)acetamide (1.0 eq) in anhydrous dichloromethane.
-
Add m-CPBA (1.2 eq) dropwise at 0°C.
-
Stir for 12 hours at room temperature.
-
Quench with sodium thiosulfate, extract with ethyl acetate, and purify via column chromatography .
Physicochemical Properties
The N-oxide group increases polarity, reducing LogP by ~0.5 units compared to the parent compound . This enhances aqueous solubility, making it favorable for pharmaceutical formulations.
Applications in Drug Development
Prodrug Design
The N-oxide group can serve as a prodrug moiety, metabolized in vivo to release active drugs. For example, analogs of this compound are investigated for tuberculosis treatment .
Solubility Enhancement
Incorporation into poorly soluble drugs improves bioavailability. A related N-oxide acetamide (PubChem CID: 656913) increased solubility by 15-fold in preclinical models .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume